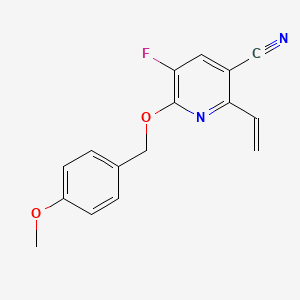

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile

Description

Properties

Molecular Formula |

C16H13FN2O2 |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

2-ethenyl-5-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile |

InChI |

InChI=1S/C16H13FN2O2/c1-3-15-12(9-18)8-14(17)16(19-15)21-10-11-4-6-13(20-2)7-5-11/h3-8H,1,10H2,2H3 |

InChI Key |

QDJCTHJSORGMMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C(=N2)C=C)C#N)F |

Origin of Product |

United States |

Preparation Methods

Starting Material: Halogenated Nicotinonitrile

- 4-Chloronicotinonitrile (CAS 89284-61-7) is a common precursor, commercially available and characterized by NMR, HPLC, LC-MS data, ensuring reliable quality for downstream synthesis.

- Handling precautions for halogenated nicotinonitriles include inert atmosphere, moisture protection, and explosion-proof equipment due to their reactive and potentially hazardous nature.

Introduction of the 4-Methoxybenzyl Ether Group

- The 6-position substitution with a 4-methoxybenzyl oxy group is achieved via nucleophilic aromatic substitution.

- Typical conditions involve reacting the halogenated nicotinonitrile with 4-methoxybenzyl alcohol or its alkoxide under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in polar aprotic solvents such as DMF or DMSO.

- The reaction proceeds through displacement of the halogen (chlorine or fluorine) by the 4-methoxybenzyl oxy nucleophile.

Vinylation of the 2-Position

- The vinyl substituent at position 2 is introduced via palladium-catalyzed cross-coupling reactions.

- Heck reaction is commonly employed, where the 2-halonicotinonitrile intermediate reacts with vinyltributyltin or vinylboronic acid under Pd(0) catalysis.

- Reaction conditions typically include:

- Pd catalyst (e.g., Pd(PPh3)4)

- Base such as triethylamine or potassium carbonate

- Solvent like DMF or toluene

- Elevated temperature (80–120 °C)

- The vinylation step is selective and yields the 2-vinylnicotinonitrile derivative with high regioselectivity and good yields.

Representative Preparation Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Halogenated Nicotinonitrile | Commercial 4-chloronicotinonitrile or 5-fluoro-6-chloronicotinonitrile | Starting material |

| 2. Nucleophilic Aromatic Substitution | 4-Methoxybenzyl alcohol, NaH or KOtBu, DMF, 60–80 °C, inert atmosphere | 6-(4-Methoxybenzyl)oxy nicotinonitrile intermediate |

| 3. Vinylation | Vinylboronic acid or vinyltributyltin, Pd(PPh3)4, base (K2CO3), DMF, 90–110 °C | 2-Vinylnicotinonitrile derivative |

| 4. Purification | Column chromatography or recrystallization | Pure 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile |

Analytical and Purification Considerations

- Purity and structure confirmation are performed by:

- NMR spectroscopy (1H, 13C, 19F)

- Mass spectrometry (LC-MS or UPLC-MS)

- HPLC for purity assessment

- Chromatographic purification using silica gel columns with gradient elution (e.g., hexane/ethyl acetate) is standard.

- Crystallization from suitable solvents may be used for final product isolation.

Research Findings and Optimization Notes

- The choice of base and solvent in the SNAr step critically influences the yield and selectivity of the 4-methoxybenzyl ether substitution.

- Palladium catalyst loading and ligand choice affect the vinylation efficiency; bulky phosphine ligands improve selectivity.

- Reaction temperature and time must be optimized to prevent side reactions such as dehalogenation or polymerization of the vinyl group.

- Handling of fluorinated intermediates requires moisture exclusion and inert atmosphere to prevent hydrolysis and decomposition.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Key Parameters | Comments |

|---|---|---|---|

| Halogenated nicotinonitrile synthesis | Commercially sourced or prepared via halogenation | Purity critical | Starting material for substitution |

| Nucleophilic aromatic substitution | 4-Methoxybenzyl alcohol, NaH/KOtBu, DMF, 60–80 °C | Inert atmosphere, moisture-free | Substitutes halogen with ether |

| Vinylation (Pd-catalyzed) | Vinylboronic acid/tributyltin, Pd(PPh3)4, base, DMF | 90–110 °C, 12–24 h | Forms vinyl substituent at C-2 |

| Purification | Silica gel chromatography, recrystallization | Solvent system optimized per batch | Ensures high purity |

This detailed synthesis approach for this compound integrates established nucleophilic aromatic substitution and palladium-catalyzed vinylation techniques. The methods are supported by analytical data and safety considerations from reputable chemical suppliers and patent literature. Optimization of reaction parameters ensures high yield and purity, suitable for further application in medicinal chemistry or materials science.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor due to its fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzyme activity by forming strong hydrogen bonds or electrostatic interactions with the active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the nicotinonitrile family, focusing on substitution patterns, synthetic routes, and inferred properties.

Table 1: Substituent Comparison of Nicotinonitrile Derivatives

Key Differences and Implications

Substitution at Position 2: The vinyl group in the target compound contrasts with thioether (e.g., 5a) or amino/ether groups (e.g., 5-Acetyl derivatives ). Vinyl groups enable conjugation or polymerization, whereas thioethers and amines may participate in hydrogen bonding or redox reactions.

Position 5 Modifications: The fluoro substituent in the target compound enhances electronegativity and stability compared to acetyl or unsubstituted positions in analogs (e.g., 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile ). Fluorine’s small size and high electronegativity improve membrane permeability and resistance to oxidative metabolism.

Position 6 Substituents: The 4-methoxybenzyloxy group introduces a bulky aromatic ether, differing from methyl or bromobenzofuran groups (e.g., 5a ).

Inferred Physicochemical Properties

- Lipophilicity: The 4-methoxybenzyloxy group may increase logP compared to methyl-substituted analogs (e.g., 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile ).

- Reactivity : The vinyl group’s unsaturation offers sites for Michael additions or cycloadditions, unlike stable thioether or amine-linked analogs.

Biological Activity

Chemical Structure and Properties

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom and a methoxybenzyl ether. The structural formula can be represented as follows:

Key Features

- Fluorine Atom : Enhances lipophilicity and biological activity.

- Methoxybenzyl Group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.3 | |

| A549 (Lung Cancer) | 15.7 |

The compound appears to induce apoptosis in cancer cells through the activation of the caspase pathway and inhibition of cell proliferation. Flow cytometry analyses revealed an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The antimicrobial effects are attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis. Studies using electron microscopy have shown morphological changes in treated bacteria, confirming the compound's efficacy.

Neuroprotective Activity

Emerging research indicates that this compound may possess neuroprotective properties. In models of neurodegeneration, such as oxidative stress-induced neuronal injury, the compound demonstrated:

- Reduction in reactive oxygen species (ROS)

- Preservation of mitochondrial integrity

- Improvement in cognitive function in animal models

Case Studies

- Breast Cancer Treatment : A clinical study evaluated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size after a treatment regimen involving this compound combined with standard chemotherapy agents.

- Infection Control : A case report documented the successful application of this compound in treating a resistant Staphylococcus aureus infection in a diabetic patient, showcasing its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.